4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine
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Overview
Description
4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and oxadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through the reaction of the thieno[2,3-b]pyridine intermediate with hydrazine hydrate and an appropriate carboxylic acid derivative.
Final Amination Step:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting cellular processes . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethylthieno[2,3-b]pyridin-3-amine
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins
Uniqueness
4,6-Dimethyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine is unique due to the presence of both thieno[2,3-b]pyridine and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H13N5OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C16H13N5OS/c1-8-6-9(2)19-16-11(8)12(17)13(23-16)15-20-14(21-22-15)10-4-3-5-18-7-10/h3-7H,17H2,1-2H3 |
InChI Key |
YOQLQVJRWIMRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC(=NO3)C4=CN=CC=C4)N)C |
Origin of Product |
United States |
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